An In-depth Technical Guide to 3-(2-Bromoethyl)benzonitrile
An In-depth Technical Guide to 3-(2-Bromoethyl)benzonitrile
CAS Number: 942282-39-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromoethyl)benzonitrile, a valuable bifunctional building block in organic synthesis. While specific literature on this compound is limited, this guide consolidates available data and provides expert insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in medicinal chemistry and drug development. By drawing logical comparisons with closely related analogues, this document aims to equip researchers with the foundational knowledge required to effectively utilize this versatile reagent.
Introduction: A Versatile Synthetic Intermediate
3-(2-Bromoethyl)benzonitrile is a substituted aromatic compound featuring a nitrile group and a bromoethyl substituent on the benzene ring. This unique combination of functional groups makes it a highly attractive intermediate for the synthesis of a wide array of complex organic molecules. The nitrile moiety can be readily transformed into various other functional groups, including amines and carboxylic acids, while the bromoethyl group is a prime site for nucleophilic substitution reactions. This dual reactivity opens up numerous possibilities for molecular elaboration, making it a valuable tool in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Benzonitrile derivatives, in general, are crucial in the synthesis of various modern pharmaceuticals, serving as key precursors and intermediates.
Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 942282-39-5 | Chemical Abstracts Service |
| Molecular Formula | C₉H₈BrN | |
| Molecular Weight | 210.07 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar benzonitrile derivatives |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic compounds |
| Melting Point | Not reported. | |
| Boiling Point | Not reported. |
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 3-(2-Bromoethyl)benzonitrile involves a two-step sequence starting from 3-methylbenzonitrile, a readily available starting material. The proposed pathway leverages a well-established radical bromination reaction followed by a nucleophilic substitution.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-(2-Bromoethyl)benzonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(Bromomethyl)benzonitrile
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzonitrile (1 equivalent).
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Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equivalents).
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Solvent: Add a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.
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Reaction: Heat the mixture to reflux (around 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
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Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-(bromomethyl)benzonitrile.
Step 2: Synthesis of 3-(2-Bromoethyl)benzonitrile (via a malonic ester synthesis variation)
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.
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Reagent Addition: Add diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution.
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Alkylation: To this solution, add 3-(bromomethyl)benzonitrile (1 equivalent) and reflux the mixture until the reaction is complete (monitored by TLC).
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Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed with aqueous acid and heated to effect decarboxylation, yielding 3-(2-carboxyethyl)benzonitrile.
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Reduction: The carboxylic acid is reduced to the corresponding alcohol, 3-(2-hydroxyethyl)benzonitrile, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
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Bromination: The final step involves the conversion of the alcohol to the desired alkyl bromide using a brominating agent such as phosphorus tribromide (PBr₃). The reaction is typically carried out in a non-polar solvent at low temperatures.
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Purification: The final product, 3-(2-Bromoethyl)benzonitrile, is purified by column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of 3-(2-Bromoethyl)benzonitrile stems from the distinct reactivity of its two functional groups.
Nucleophilic Substitution at the Ethyl Bromide
The bromoethyl group is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of alkyl halides in SN2 reactions is well-established, with primary alkyl halides being more reactive than secondary and tertiary halides due to less steric hindrance.
Diagram: Reactivity of 3-(2-Bromoethyl)benzonitrile
Caption: Key reaction pathways for 3-(2-Bromoethyl)benzonitrile.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
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Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This provides a route to valuable amino compounds.
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Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid, offering a pathway to another important class of organic compounds.
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Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.
The presence of both the bromoethyl and nitrile functionalities allows for orthogonal chemical modifications, enabling the synthesis of complex molecules with precise control over their architecture. This makes 3-(2-Bromoethyl)benzonitrile a particularly useful building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Benzonitrile derivatives have been instrumental in the development of various drugs, including aromatase inhibitors for cancer therapy.
Predicted Spectroscopic Data
While experimental spectra for 3-(2-Bromoethyl)benzonitrile are not widely available, its expected spectroscopic features can be predicted based on the analysis of its structural isomers and related compounds.
| Spectroscopy | Predicted Chemical Shifts / Signals | Rationale |
| ¹H NMR | Aromatic protons (4H) in the range of 7.4-7.8 ppm as multiplets. A triplet for the two protons of the -CH₂-Br group around 3.6-3.8 ppm. A triplet for the two protons of the benzylic -CH₂- group around 3.1-3.3 ppm. | Based on the analysis of similar substituted benzonitriles and phenylethyl bromides. |
| ¹³C NMR | Aromatic carbons between 128-135 ppm. The nitrile carbon around 118-120 ppm. The carbon of the -CH₂-Br group around 30-35 ppm. The benzylic carbon around 38-42 ppm. | Based on the known chemical shifts of carbons in similar chemical environments. |
| IR Spectroscopy | A sharp C≡N stretch around 2220-2240 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-H stretching of the aliphatic chain around 2850-2960 cm⁻¹. A C-Br stretch in the fingerprint region, typically around 500-600 cm⁻¹. | Characteristic vibrational frequencies of the functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion (M⁺) peak corresponding to the molecular weight (210/212 g/mol with isotopic pattern for bromine). Fragmentation pattern likely showing loss of Br and subsequent rearrangements. | Based on the molecular formula and common fragmentation pathways of alkyl bromides and aromatic compounds. |
Safety and Handling
As with any organobromine compound, 3-(2-Bromoethyl)benzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(2-Bromoethyl)benzonitrile is a promising and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Although detailed experimental data for this specific compound is scarce, this guide provides a comprehensive overview of its likely properties, a plausible synthetic route, and its expected reactivity based on established chemical principles and data from analogous compounds. The dual functionality of this molecule offers a rich platform for the construction of complex and diverse molecular architectures, making it a valuable addition to the synthetic chemist's toolbox. Further research into the synthesis and applications of 3-(2-Bromoethyl)benzonitrile is warranted to fully explore its synthetic potential.
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